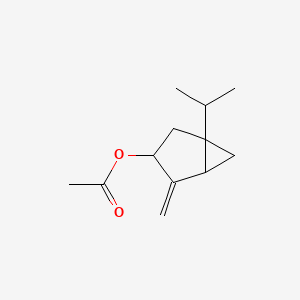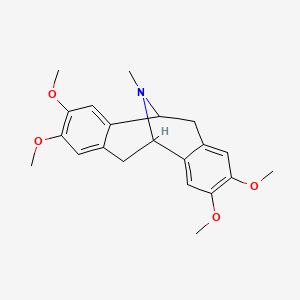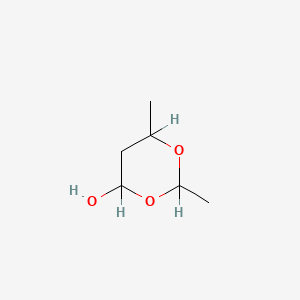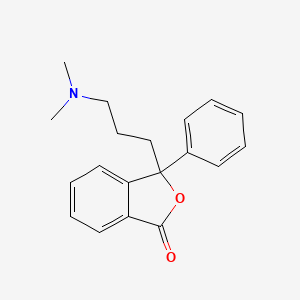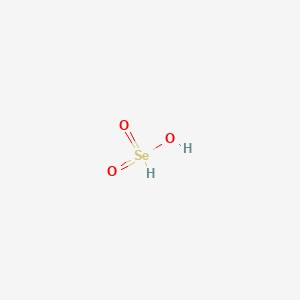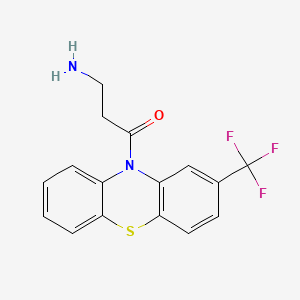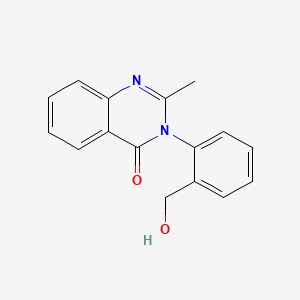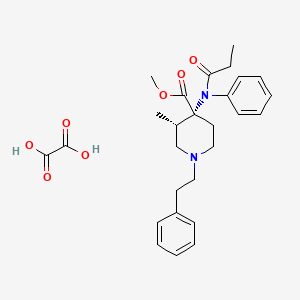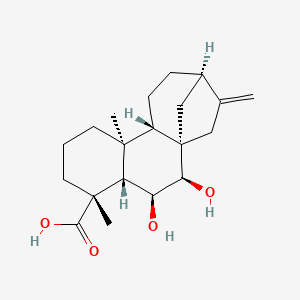
6beta,7beta-Dihydroxykaurenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta,7beta-Dihydroxykaurenoic acid is a kaurane diterpenoid.
Applications De Recherche Scientifique
Biosynthesis and Metabolic Pathways
Kaurenolides and Fujenoic Acids Biosynthesis : The research by Rojas et al. (2004) demonstrates the steps involved in kaurenolide and fujenoic acids biosynthesis, starting from ent-kauradienoic acid and ent-6alpha,7alpha-dihydroxykaurenoic acid. These compounds are side products of the gibberellin P450-1 monooxygenase in Gibberella fujikuroi, a fungus known for its role in gibberellin (a plant growth hormone) biosynthesis (Rojas et al., 2004).
Role in Gibberellin Biosynthesis : Cross et al. (1970) studied the biological activity of 6β,7β-dihydroxykaurenoic acid in the context of gibberellin biosynthesis. The study found that while this compound did not directly serve as a precursor of gibberellic acid, it played a role in the metabolism of Gibberella fujikuroi, a fungus instrumental in gibberellin production (Cross, Stewart, & Stoddart, 1970).
Transformation in Microbial Cultures : Studies have shown the transformation of 6beta,7beta-dihydroxykaurenoic acid in microbial cultures. For example, Medici et al. (2002) explored the microbial 7alpha-OH epimerisation of bile acids, including 6beta,7beta-dihydroxykaurenoic acid, with Xanthomonas maltophilia (Medici et al., 2002).
Cytotoxic and Apoptosis-Inducing Properties : The research by Sun and Pan (2004) on a structurally similar compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, demonstrates cytotoxic and apoptosis-inducing properties. This study, while not directly on 6beta,7beta-dihydroxykaurenoic acid, provides insights into the potential biological activities of similar compounds (Sun & Pan, 2004).
Synthesis and Chemical Analysis : Studies like the one conducted by Iida et al. (2006) on the chemical synthesis of related compounds highlight the scientific interest in understanding the chemical properties and synthesis pathways of compounds like 6beta,7beta-dihydroxykaurenoic acid (Iida et al., 2006).
Propriétés
Numéro CAS |
26109-32-0 |
|---|---|
Nom du produit |
6beta,7beta-Dihydroxykaurenoic acid |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1R,2R,3S,4S,5R,9S,10S,13R)-2,3-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(21)16(20)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20+/m1/s1 |
Clé InChI |
MXCZWKLLVGCJTB-MFOCMZDKSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)O)(C)C(=O)O |
SMILES |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



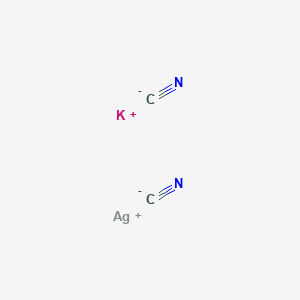
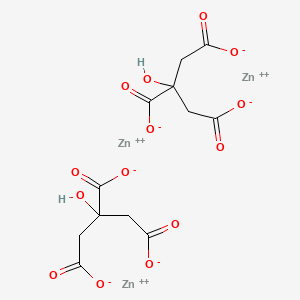
![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)
